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Compound of Interest

Compound Name: Gold telluride

Cat. No.: B078455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The accurate thermodynamic characterization of the Gold-Silver-Tellurium (Au-Ag-Te) system is

crucial for a fundamental understanding of its phase equilibria, material properties, and

potential applications. This guide provides a comparative overview of available experimental

data and thermodynamic modeling approaches, offering a framework for validating the

thermodynamic dataset of this complex ternary system.

Experimentally Determined Phase Equilibria and
Thermodynamic Properties
Experimental investigations form the bedrock of any thermodynamic database. For the Au-Ag-

Te system, a combination of techniques has been employed to elucidate phase boundaries and

thermodynamic properties of constituent phases.

Phase Diagram Data
Systematic studies of the Au-Ag-Te phase diagram have been conducted, revealing the stability

of various solid and liquid phases at different temperatures. Key experimental findings are

summarized in Table 1. A significant contribution to the experimental understanding of this

system was made by L.J. Cabri in 1965, who investigated the phase relations at various

temperatures.[1]
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Feature
Temperature
(°C)

Composition
(wt. %)

Method Reference

Ternary Eutectic 304 ± 10
~50 Au, 15 Ag,

35 Te
DTA [1]

Incongruent

Melting of

Sylvanite

((Au,Ag)₂Te₄)

354 ± 5 - DTA [1]

Incongruent

Melting of

Krennerite

((Au,Ag)Te₂)

382 ± 5 - DTA [1]

Isothermal

Section
290 Various Annealing, XRD [1]

Isothermal

Section
335 Various Annealing, XRD [1]

Isothermal

Section
356 Various Annealing, XRD [1]

Table 1: Summary of Key Experimental Phase Diagram Data for the Au-Ag-Te System

Thermodynamic Properties of Ternary and Binary
Compounds
The thermodynamic stability of the various phases in the Au-Ag-Te system is defined by their

Gibbs free energy, enthalpy, and entropy of formation. While comprehensive data for the

ternary liquid and solid solutions remain scarce, experimental values for some of the key binary

and ternary compounds have been determined, primarily using the Electromotive Force (EMF)

method.

| Compound | Formula | ΔG°f,298.15K (kJ/mol) | ΔH°f,298.15K (kJ/mol) | S°298.15K (J/mol·K) |

Method | |---|---|---|---|---| | Hessite | Ag₂Te | - | - | - | EMF | | Petzite | Ag₃AuTe₂ | - | - | - | Not

Found | | Sylvanite | (Au,Ag)₂Te₄ | - | - | - | Not Found |
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Table 2: Experimentally Determined Thermodynamic Data for Phases in the Au-Ag-Te System

(Data for ternary phases remains largely uncharacterised experimentally)

Thermodynamic Modeling using the CALPHAD
Method
The CALPHAD (CALculation of PHAse Diagrams) approach is a powerful tool for developing

thermodynamic databases that can predict phase equilibria and thermodynamic properties of

multicomponent systems.[2][3] This method relies on thermodynamic models for the Gibbs

energy of each phase, with parameters optimized based on experimental data.

A comprehensive CALPHAD assessment for the Au-Ag-Te ternary system is not yet publicly

available. However, such an assessment would be built upon the thermodynamic descriptions

of the constituent binary systems: Au-Ag, Au-Te, and Ag-Te.

Constituent Binary Systems
Thermodynamic data for the binary subsystems are essential for the development of a ternary

database.

Au-Ag System: This system exhibits a complete solid solution and its thermodynamic

properties are well-established.[4]

Au-Te System: The phase diagram contains several intermetallic compounds, and

thermodynamic assessments are available.

Ag-Te System: This system has been the subject of several thermodynamic investigations,

providing data for phases such as hessite (Ag₂Te).

Specialized thermodynamic databases for noble metal alloys, such as TCNOBL1, often contain

the necessary data for these binary systems.[5]

Experimental Protocols
The validation of thermodynamic data relies on robust experimental procedures. The following

outlines the general methodologies for the key techniques used in the study of the Au-Ag-Te

system.
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Sample Preparation
High-purity elemental powders or granules of gold, silver, and tellurium are weighed and mixed

in the desired proportions. The mixture is then sealed in evacuated quartz ampoules to prevent

oxidation during high-temperature treatments. The samples are typically homogenized by

melting and then annealed at specific temperatures for extended periods to achieve

equilibrium.

Differential Thermal Analysis (DTA)
DTA is used to determine the temperatures of phase transitions, such as melting, eutectic, and

peritectic reactions.

Apparatus: A differential thermal analyzer equipped with a high-temperature furnace and a

data acquisition system.

Procedure: A small amount of the homogenized alloy is placed in a crucible (e.g., alumina or

graphite) alongside an inert reference material. The sample and reference are heated and

cooled at a controlled rate (e.g., 5-10 °C/min). The temperature difference between the

sample and the reference is recorded as a function of temperature. Endothermic and

exothermic events, corresponding to phase transitions, are identified as peaks on the DTA

curve.[6]

X-ray Diffraction (XRD)
XRD is employed to identify the crystal structures of the phases present in the equilibrated

samples.

Apparatus: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

Procedure: The annealed and quenched samples are ground into a fine powder. The powder

is then mounted on a sample holder and scanned over a range of 2θ angles. The resulting

diffraction pattern is a plot of X-ray intensity versus 2θ. The positions and intensities of the

diffraction peaks are used to identify the phases present by comparison with standard

diffraction databases.[7][8]

Electromotive Force (EMF) Method
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The EMF method is a highly accurate technique for determining the Gibbs free energy of

formation of compounds and the thermodynamic activities of components in alloys.

Apparatus: A high-temperature furnace with a controlled atmosphere and a high-impedance

voltmeter. An electrochemical cell is constructed using a solid-state electrolyte that is a pure

ionic conductor for one of the components of the alloy.

Procedure: The electrochemical cell is assembled and placed in the furnace. The EMF of the

cell is measured as a function of temperature. The Gibbs free energy change of the cell

reaction is then calculated from the measured EMF using the Nernst equation. From this, the

thermodynamic properties of the phase of interest can be derived.

Validation Workflow
The validation of thermodynamic data for the Au-Ag-Te system is an iterative process that

involves comparing experimental data with the results of thermodynamic modeling. The

following diagram illustrates this logical workflow.
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Caption: Workflow for validating the thermodynamic data of the Au-Ag-Te system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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